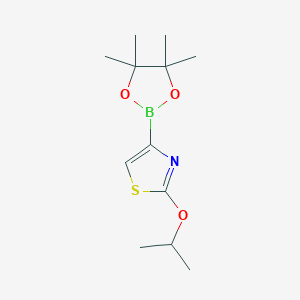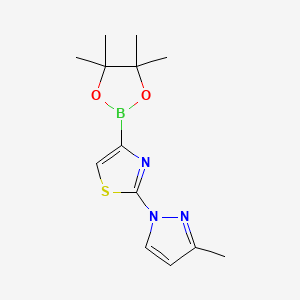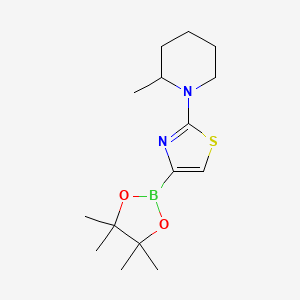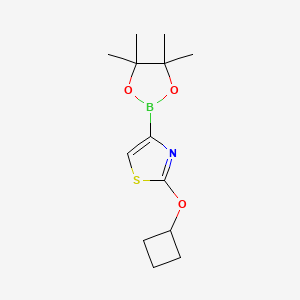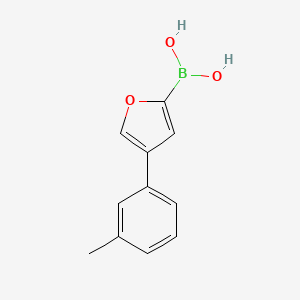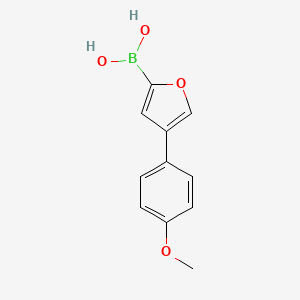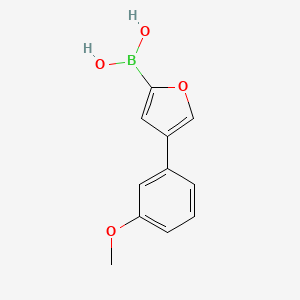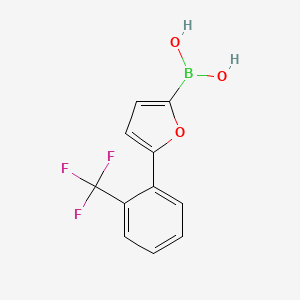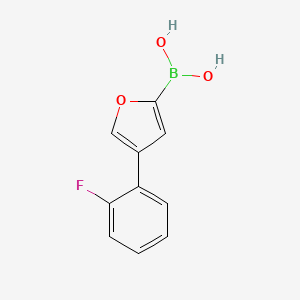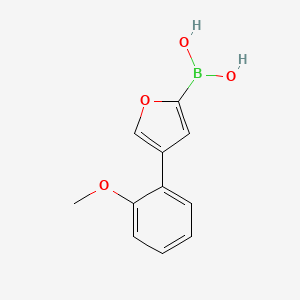
4-(2-Methoxyphenyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)furan-2-boronic acid, also known as 2-Methoxyphenyl-4-boronic acid, is a boronic acid derivative of the aromatic compound furan. It is a compound of great interest to the scientific community due to its wide range of applications in chemical synthesis and research. This compound has been used to synthesize a variety of compounds and materials, and is also used in various biological and medical applications.
Aplicaciones Científicas De Investigación
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid has been used in a wide range of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds and materials, such as polymers, dyes, and pharmaceuticals. In addition, it has also been used in the synthesis of biologically active compounds such as peptides, proteins, and nucleic acids. Furthermore, 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid has also been used in the development of various analytical methods, such as liquid chromatography and nuclear magnetic resonance spectroscopy.
Mecanismo De Acción
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid is a boronic acid derivative of the aromatic compound furan. Boronic acids are known to form strong hydrogen bonds with a variety of molecules, such as sugars and alcohols. This property of boronic acids makes them useful for the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. Furthermore, boronic acid derivatives are also known to be capable of forming covalent bonds with a variety of molecules, such as amines and carboxylic acids. This property of boronic acid derivatives makes them useful for the synthesis of a variety of compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has also been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Furthermore, some studies have suggested that this compound may have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid for laboratory experiments include its low cost, high reactivity, and versatility. This compound is also relatively stable and can be stored for extended periods of time. Furthermore, this compound is also relatively non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using this compound for laboratory experiments. This compound is not water soluble, making it difficult to use in aqueous solutions. In addition, this compound is also sensitive to light and oxygen, so it must be stored and handled carefully. Furthermore, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
The potential future directions for 4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and materials. In addition, further research could also be conducted into the development of new synthetic methods for the synthesis of this compound. Furthermore, further research could also be conducted into the development of new analytical methods for the detection and quantification of this compound in biological samples. Finally, further research could also be conducted into the use of this compound in the synthesis of other compounds and materials, such as polymers, dyes, and pharmaceuticals.
Métodos De Síntesis
4-(4-(2-Methoxyphenyl)furan-2-boronic acidnyl)furan-2-boronic acid is typically synthesized through the reaction of 2-methoxyphenylboronic acid and furan in the presence of a catalyst such as palladium or nickel. This reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at a temperature of between 50-80°C for a period of between 1-4 hours, depending on the desired product. In addition, the reaction can also be carried out in the presence of a base such as potassium carbonate to improve the yield of the desired product.
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWVBBFYLDXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

